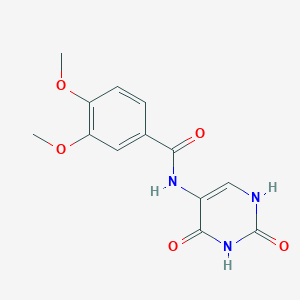![molecular formula C20H27N3O3 B5567621 4-methyl-N-[3-(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]benzamide](/img/structure/B5567621.png)
4-methyl-N-[3-(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[3-(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]benzamide is a chemical compound that belongs to the class of spirocyclic lactams. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Structural Studies and Synthesis Improvements
Structural studies of related compounds, such as diazaspiro[4.5]decane derivatives, have been conducted to understand their conformational characteristics and relate these to biological properties. For example, Grassi et al. (2002) explored the structures of related compounds through X-ray crystal-structure analysis and computational calculations, highlighting the importance of structural features in biological applications (Grassi, Cordaro, Bruno, & Nicolò, 2002).
Antihypertensive and Antiviral Activities
Compounds with diazaspiro[4.5]decane cores have been synthesized and evaluated for their antihypertensive and antiviral activities. For instance, Caroon et al. (1981) synthesized a series of diazaspiro[4.5]decan-2-ones with various substitutions and tested them as antihypertensive agents, showing promising results in animal models (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981). Additionally, Apaydın et al. (2020) designed and synthesized N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, evaluating their antiviral activity against influenza A/H3N2 virus and human coronavirus 229E, with some compounds showing strong activity (Apaydın, Loy, Stevaert, & Naesens, 2020).
Propiedades
IUPAC Name |
4-methyl-N-[3-(2-methyl-3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-3-oxopropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-15-3-5-16(6-4-15)19(26)21-10-7-17(24)23-11-8-20(9-12-23)13-18(25)22(2)14-20/h3-6H,7-14H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLYWHSKXZLGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC(=O)N2CCC3(CC2)CC(=O)N(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[3-(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]benzamide (non-preferred name) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-benzyl-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-methylacetamide](/img/structure/B5567540.png)

![(1S*,5R*)-6-methyl-3-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567551.png)
![5-(2-furyl)-4-[(3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5567562.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5567569.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(1S)-2-hydroxy-1-phenylethyl]benzamide](/img/structure/B5567577.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5567593.png)
![3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5567611.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5567615.png)
![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5567626.png)
![methyl 3-{4-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5567628.png)

![3-isopropyl-1-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5567635.png)